[2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride: is a chemical compound with the molecular formula C10H14BrNO·HCl It is a derivative of phenoxyethylamine, where the phenyl ring is substituted with a bromine atom at the 2-position, and the ethylamine moiety is dimethylated
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride typically involves the reaction of 2-bromophenol with ethylene oxide to form 2-(2-bromophenoxy)ethanol. This intermediate is then reacted with dimethylamine under suitable conditions to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is typically purified by recrystallization or other suitable methods to obtain the hydrochloride salt in a pure form.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amine moiety.
Condensation Reactions: The ethylamine group can participate in condensation reactions with carbonyl compounds to form imines or other related structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Various substituted phenoxyethylamines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the amine moiety.
Reduction Products: Reduced forms of the compound, potentially leading to secondary or tertiary amines.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: Used as a starting material for the synthesis of various substituted phenoxyethylamines.
Biology:
Biochemical Studies: Used in studies involving amine transport and metabolism.
Receptor Binding Studies: Investigated for its binding affinity to various biological receptors.
Medicine:
Pharmaceutical Research: Explored for potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry:
Chemical Manufacturing: Used in the production of other chemical intermediates and fine chemicals.
Material Science:
Mechanism of Action
The mechanism of action of [2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the dimethylamine moiety play crucial roles in its binding affinity and activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. The exact pathways and molecular targets can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
- [2-(2-Chlorophenoxy)ethyl]dimethylamine hydrochloride
- [2-(2-Fluorophenoxy)ethyl]dimethylamine hydrochloride
- [2-(2-Iodophenoxy)ethyl]dimethylamine hydrochloride
Comparison:
- Substituent Effects: The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) can significantly affect the compound’s reactivity, binding affinity, and overall properties.
- Unique Properties: [2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride is unique due to the specific electronic and steric effects imparted by the bromine atom, which can influence its chemical behavior and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2-bromophenoxy)-N,N-dimethylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-12(2)7-8-13-10-6-4-3-5-9(10)11;/h3-6H,7-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUWFNVSODQQGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.